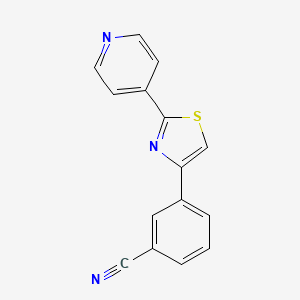
4-(2-Methoxyethylsulfonyl)-1,3-dihydroquinoxalin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Methoxyethylsulfonyl)-1,3-dihydroquinoxalin-2-one, also known as MEQ, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. MEQ belongs to the quinoxaline family of compounds and is a sulfonamide derivative. It has a molecular weight of 281.32 g/mol and a chemical formula of C11H14N2O4S.
Mecanismo De Acción
The mechanism of action of 4-(2-Methoxyethylsulfonyl)-1,3-dihydroquinoxalin-2-one is not fully understood, but it is believed to act through multiple pathways. 4-(2-Methoxyethylsulfonyl)-1,3-dihydroquinoxalin-2-one has been shown to inhibit the activity of inflammatory enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), thereby reducing inflammation. It has also been found to modulate the activity of various neurotransmitters such as dopamine and serotonin, which are involved in the pathogenesis of neurodegenerative diseases.
Biochemical and Physiological Effects:
4-(2-Methoxyethylsulfonyl)-1,3-dihydroquinoxalin-2-one has been found to have a wide range of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α). 4-(2-Methoxyethylsulfonyl)-1,3-dihydroquinoxalin-2-one has also been found to reduce oxidative stress and increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). In addition, 4-(2-Methoxyethylsulfonyl)-1,3-dihydroquinoxalin-2-one has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(2-Methoxyethylsulfonyl)-1,3-dihydroquinoxalin-2-one has several advantages for use in laboratory experiments. It is relatively easy to synthesize and has a high degree of purity. 4-(2-Methoxyethylsulfonyl)-1,3-dihydroquinoxalin-2-one is also stable under a wide range of conditions, making it suitable for use in various assays. However, 4-(2-Methoxyethylsulfonyl)-1,3-dihydroquinoxalin-2-one has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
There are several potential future directions for research on 4-(2-Methoxyethylsulfonyl)-1,3-dihydroquinoxalin-2-one. One area of interest is the development of 4-(2-Methoxyethylsulfonyl)-1,3-dihydroquinoxalin-2-one derivatives with improved pharmacological properties. Another area of research is the investigation of the potential use of 4-(2-Methoxyethylsulfonyl)-1,3-dihydroquinoxalin-2-one in the treatment of other diseases such as cancer and diabetes. Finally, further studies are needed to elucidate the precise mechanism of action of 4-(2-Methoxyethylsulfonyl)-1,3-dihydroquinoxalin-2-one and to identify its molecular targets.
Métodos De Síntesis
4-(2-Methoxyethylsulfonyl)-1,3-dihydroquinoxalin-2-one can be synthesized through a multi-step process involving the reaction of 2-methoxyethylamine with chlorosulfonyl isocyanate, followed by cyclization with 1,2-diaminobenzene. The final product is obtained through the reaction of the intermediate with sodium hydroxide.
Aplicaciones Científicas De Investigación
4-(2-Methoxyethylsulfonyl)-1,3-dihydroquinoxalin-2-one has been studied extensively for its potential therapeutic applications in various fields of medicine. It has been found to possess anti-inflammatory, analgesic, and neuroprotective properties. 4-(2-Methoxyethylsulfonyl)-1,3-dihydroquinoxalin-2-one has also been shown to have potential in the treatment of various diseases such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
Propiedades
IUPAC Name |
4-(2-methoxyethylsulfonyl)-1,3-dihydroquinoxalin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O4S/c1-17-6-7-18(15,16)13-8-11(14)12-9-4-2-3-5-10(9)13/h2-5H,6-8H2,1H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMCUEXPXEOIOAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCS(=O)(=O)N1CC(=O)NC2=CC=CC=C21 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Methoxyethylsulfonyl)-1,3-dihydroquinoxalin-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[5,6-dihydro-4H-cyclopenta[b]thiophene-2-carbonyl(ethyl)amino]-2-methylpropanoic acid](/img/structure/B7560295.png)


![2-(4-Chlorophenyl)-1-[(2,5-difluorophenyl)sulfonyl]pyrrolidine](/img/structure/B7560317.png)


![[1-(3,4-Difluorophenyl)sulfonylpyrrolidin-3-yl]methanol](/img/structure/B7560338.png)

![1'-Ethylspiro[1,3-benzodioxole-2,3'-pyrrolidine]](/img/structure/B7560349.png)
![4-[3-(2-Hydroxyethyl)piperidin-1-yl]benzenesulfonamide](/img/structure/B7560357.png)
![N-[cyclopentyl(phenyl)methyl]-3-(tetrazol-1-yl)benzamide](/img/structure/B7560362.png)
![4-[Methyl-[(1-methylpyrazol-4-yl)methyl]amino]pyridine-2-carbonitrile](/img/structure/B7560371.png)
